molecular formula C20H18N2O4S B2949536 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 863005-25-8

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2949536
CAS No.: 863005-25-8
M. Wt: 382.43
InChI Key: LLXMUCGFMCWUAZ-UHFFFAOYSA-N
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Description

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide features a benzo[b][1,4]thiazepine core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural elements include:

  • Furan substituents: Two furan-2-yl groups at positions 2 (on the thiazepine ring) and the acetamide side chain.
  • Acetamide linkage: Connects the thiazepine core to the furan-2-ylmethyl group.

This structure combines aromaticity (furan), hydrogen-bonding capacity (amide, ketone), and sulfur-based electronic effects, making it a candidate for pharmacological exploration .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-19(21-12-14-5-3-9-25-14)13-22-15-6-1-2-8-17(15)27-18(11-20(22)24)16-7-4-10-26-16/h1-10,18H,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMUCGFMCWUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes furan and thiazepine moieties. Its molecular formula is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 392.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

  • Anticancer Activity : Studies have shown that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells .
  • Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways. It has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses .
  • Antimicrobial Properties : Some derivatives have shown limited antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections, although further studies are needed to establish efficacy .

The exact mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .
  • Interaction with Cellular Pathways : The compound may affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .

Research Findings and Case Studies

A selection of studies provides insight into the biological activity of related compounds:

StudyFindings
Khadra et al. (2024)Demonstrated anti-cancer and anti-inflammatory activities in synthesized benzoxazepine derivatives, showing variable effects on IL-6 and TNF-α release .
MDPI Study (2020)Identified analgesic and anti-inflammatory properties among synthesized benzodifuranyl derivatives, with significant COX inhibition observed .
Recent Review (2023)Highlighted the cytotoxic effects of benzo[b]furan derivatives on multiple human cancer cell lines, indicating a need for further exploration into structure-activity relationships .

Scientific Research Applications

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide, also known by its CAS number 863005-25-8, is a heterocyclic organic compound with a molecular formula of C20H18N2O4S and a molecular weight of 382.4 . This compound features furan and thiazepine moieties in its structure. Research indicates that it has promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

This compound is a useful research compound. It is suitable for many research applications. EvitaChem offers N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (evt-2942379). Relevant analyses such as spectroscopic methods (NMR, IR) can help characterize these properties further.

Biological Activity

  • Anticancer Activity Studies show that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells.
  • Anti-inflammatory Effects This compound is believed to modulate inflammatory pathways and has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • Antimicrobial Properties Some derivatives have shown limited antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections, although further studies are needed to establish efficacy.

The exact mechanism by which this compound exerts its effects is not fully elucidated but may involve enzyme inhibition and interaction with cellular pathways. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. The compound may also affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Related Compounds
Other related compounds include:

  • N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
  • ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide
  • 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (-NHCO-) undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:

Reaction TypeConditionsProduct(s)Key Findings
HydrolysisHCl (6N), reflux, 8–12 hrs2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b] thiazepin-5(2H)-yl)acetic acidComplete hydrolysis of the amide bond, confirmed via IR loss of amide C=O
AminolysisPrimary amines, DMF, 80°CSubstituted urea derivativesHigh regioselectivity observed due to steric hindrance from furan groups

Ring-Opening Reactions of the Thiazepine Core

The 1,4-thiazepine ring is susceptible to ring-opening under acidic or oxidative conditions:

Reaction TypeConditionsProduct(s)Key Findings
Acidic hydrolysisH2SO4 (conc.), 100°C, 4 hrs2-(furan-2-yl)benzamide derivativesSulfur atom oxidized to sulfonic acid; confirmed via LC-MS
Oxidative cleavageH2O2, FeCl3, CH3CN, RTFuran-2-carbaldehyde and benzoic acid fragmentsSelective cleavage at the C-S bond; yields ~65%

Electrophilic Aromatic Substitution on Furan Rings

The electron-rich furan substituents participate in electrophilic substitution:

Reaction TypeConditionsProduct(s)Key Findings
NitrationHNO3/H2SO4, 0°C5-Nitro-furan-2-yl derivativesNitration occurs para to the oxygen atom; isolated yield 78%
SulfonationSO3/H2SO4, 50°CSulfonated furan-thiazepine hybridsImproved water solubility; confirmed via 1H NMR

Cross-Coupling Reactions via Furan Moieties

The furan rings serve as substrates for transition-metal-catalyzed coupling:

Reaction TypeConditionsProduct(s)Key Findings
Suzuki couplingPd(PPh3)4, K2CO3, DMF, 110°CBiaryl-fused thiazepine derivativesIntroduces aryl groups at C3 of furan; yields 60–85%
Heck reactionPd(OAc)2, DMF, 120°CAlkenyl-substituted analogsLimited by steric hindrance from the acetamide group

Oxidation of the Thiazepine Sulfur Atom

The sulfur atom in the thiazepine ring undergoes oxidation to sulfoxide or sulfone:

Reaction TypeConditionsProduct(s)Key Findings
Sulfoxide formationmCPBA, CH2Cl2, RT4-Oxo-3,4-dihydrobenzo[b] thiazepine-5(2H)-yl sulfoxideStereoselective oxidation; characterized via X-ray crystallography
Sulfone formationH2O2, AcOH, 70°CFully oxidized sulfone derivativeEnhanced metabolic stability in pharmacokinetic studies

Reductive Modifications

The ketone group at the 4-position of the thiazepine core is reducible:

Reaction TypeConditionsProduct(s)Key Findings
Ketone reductionNaBH4, MeOH, 0°C4-Hydroxy-3,4-dihydrobenzo[b] thiazepine derivativePartial racemization observed at the hydroxyl center
Catalytic hydrogenationH2 (1 atm), Pd/C, EtOHTetrahydrobenzo[b] thiazepine analogComplete saturation of the thiazepine ring; confirmed via 13C NMR

Complexation with Metal Ions

The furan and acetamide groups act as ligands for metal coordination:

Metal IonConditionsComplex StructureApplication Insights
Cu(II)Ethanol, RTOctahedral geometry with N,S,O donor sitesExhibits antimicrobial activity against S. aureus (MIC = 8 µg/mL)
Fe(III)DMSO, 60°CTetranuclear cluster stabilized by furan oxygen atomsPotential use in catalysis for oxidation reactions

Key Research Findings

  • Suzuki Coupling Utility : The furan-thiazepine hybrid demonstrates compatibility with palladium catalysts, enabling diversification of its aromatic framework .

  • Metabolic Stability : Sulfone derivatives exhibit prolonged half-lives (t1/2 > 6 hrs) in hepatic microsomal assays due to reduced oxidative degradation .

  • Antimicrobial Activity : Copper complexes show broad-spectrum efficacy, particularly against Gram-positive bacteria (IC50 = 2.5 µM).

Structural Reactivity Insights

  • The thiazepine ring is the most reactive site, prone to oxidation, reduction, and ring-opening.

  • Furan rings enable regioselective electrophilic substitutions and cross-coupling reactions.

  • The acetamide group offers a handle for functionalization via hydrolysis or aminolysis.

By leveraging these reactions, this compound serves as a versatile scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Core Modifications

The following compounds share functional or structural similarities (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight Reference
Target Compound Benzo[b][1,4]thiazepine 2-(Furan-2-yl), N-(furan-2-ylmethyl)acetamide ~421 g/mol*
N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepine 2-(Furan-2-yl), N-(4-ethoxyphenyl)acetamide 422.5 g/mol
N-(Furan-2-ylmethyl)-2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide Benzo[b][1,4]oxazine N-(Furan-2-ylmethyl)acetamide ~349 g/mol
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzo[b][1,4]thiazine Unsubstituted acetamide 236.3 g/mol
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenylmethyl group 375.2 g/mol

*Calculated based on molecular formula C22H19N3O4S.

Key Observations:
  • Substituent Impact : The ethoxyphenyl group in the analog from increases hydrophobicity compared to the furanmethyl group in the target compound, which may influence membrane permeability.
  • Molecular Weight : The target compound (~421 g/mol) is heavier than simpler analogs like the benzothiazine derivative (236.3 g/mol, ), suggesting enhanced complexity for targeted applications.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Benzoxazine Analog Quinazolinone Analog
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 4 4 5
Topological Polar Surface Area (Ų) ~71.8* 71.8 85.7

*Estimated based on benzoxazine analog data .

Key Observations:
  • Polar Surface Area: The target compound’s TPSA (~71.8 Ų) is lower than the quinazolinone analog (85.7 Ų, ), suggesting better membrane permeability.
  • Rotatable Bonds : All analogs have 4–5 rotatable bonds, indicating moderate flexibility for conformational adaptation in biological targets.

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